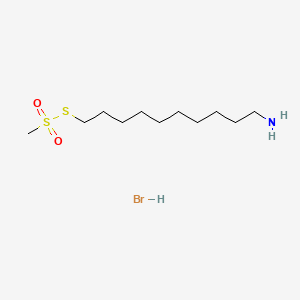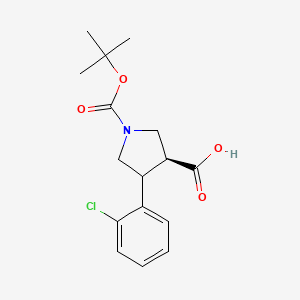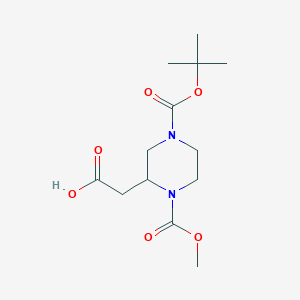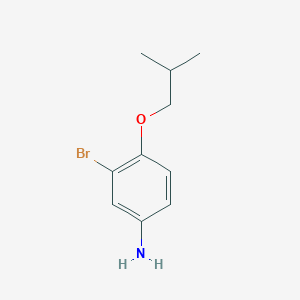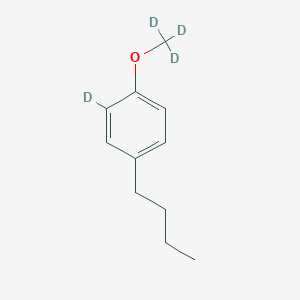
(2-Methylnaphthalen-1-yl)Methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylnaphthalen-1-yl)Methanol is an organic compound with the molecular formula C₁₂H₁₂O and a molecular weight of 172.22 g/mol . It is a derivative of naphthalene, characterized by a methyl group at the second position and a methanol group at the first position on the naphthalene ring. This compound is used primarily in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Methylnaphthalen-1-yl)Methanol can be synthesized through various methods. One common approach involves the microbial conversion of 2-methylnaphthalene to 2-methyl-1-naphthol, followed by reduction to this compound . This process typically involves the use of specific microbial strains and optimized reaction conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves chemical synthesis from 2-methylnaphthalene. The chemical conversion process may use oxidizing agents such as dichromate to produce intermediates like 2-methyl-1-naphthol, which are then reduced to the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Methylnaphthalen-1-yl)Methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-1-naphthoquinone.
Reduction: The compound can be reduced to form 2-methylnaphthalene.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include dichromate and other strong oxidizers.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.
Major Products:
Oxidation: 2-Methyl-1-naphthoquinone
Reduction: 2-Methylnaphthalene
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
(2-Methylnaphthalen-1-yl)Methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Methylnaphthalen-1-yl)Methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to its conversion into biologically active metabolites. These metabolites can then interact with cellular receptors and enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
2-Methylnaphthalene: A precursor in the synthesis of (2-Methylnaphthalen-1-yl)Methanol.
2-Methyl-1-naphthol: An intermediate in the synthesis process.
2-Methyl-1-naphthoquinone: A product of the oxidation of this compound.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1706-15-6 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22308 |
Synonyms |
(2-Methylnaphthalen-1-yl)Methanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


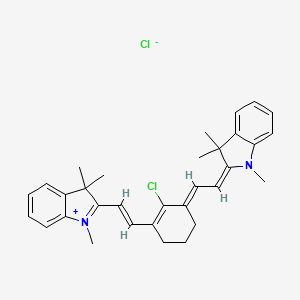
![6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148870.png)
